REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12].[O-:15][C:16]#[N:17].[K+]>O>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][C:3]1[NH:17][C:16](=[O:15])[NH:1][CH:2]=1)([O-:13])=[O:12] |f:1.2|
|
Name
|
1-amino-3-(2-nitrophenyl)-propan-2-one
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
NCC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
|
Name
|
potassium cyanate
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purified by reverse-phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CC=2NC(NC2)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |